3-Phenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives, which are cyclic amines. This compound is notable for its structural features, including a piperidine ring substituted with a phenyl group and a carboxylic acid functional group. It is often studied for its pharmacological properties and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical reactions, including those described in patents and scientific literature. It is also recognized as an impurity in certain pharmaceutical formulations, such as pethidine hydrochloride, which indicates its relevance in drug development and quality control processes .
3-Phenylpiperidine-4-carboxylic acid hydrochloride is classified as:
The synthesis of 3-Phenylpiperidine-4-carboxylic acid hydrochloride can be achieved through several methods:
The synthesis may involve multiple steps, including:
The molecular structure of 3-Phenylpiperidine-4-carboxylic acid hydrochloride can be represented as follows:
The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and molecular environment.
3-Phenylpiperidine-4-carboxylic acid hydrochloride participates in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for compounds like 3-Phenylpiperidine-4-carboxylic acid hydrochloride often relates to their interaction with biological targets:
Research indicates that derivatives of this compound exhibit analgesic properties similar to those of opioids, suggesting potential applications in pain management .
3-Phenylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
This compound's diverse applications highlight its significance in both synthetic chemistry and pharmacology, making it a valuable subject for ongoing research and development efforts.
Classical synthetic routes to 3-phenylpiperidine-4-carboxylic acid derivatives rely on multi-step organic transformations, often commencing from readily available piperidine precursors. The Janssen synthesis—originally developed for fentanyl-related analgesics—exemplifies this approach, utilizing 1-benzylpiperidin-4-one as a key intermediate. This ketone undergoes condensation with aniline derivatives to form Schiff bases, followed by reducing agents like lithium aluminum hydride to yield 4-anilinopiperidine intermediates. Subsequent N-acylation with phenyl-containing reagents (e.g., phenylacetic acid derivatives) and deprotection/functionalization steps furnish the 3-phenyl substitution pattern [7]. Modifications employ ethyl isonipecotate (piperidine-4-carboxylic acid ethyl ester hydrochloride) as a starting material, where the ester group enables carboxylate manipulation while nitrogen functionalization introduces phenylalkyl groups via nucleophilic substitution [9].
A significant limitation involves the lack of stereocontrol in critical steps. For instance, electrophilic aromatic substitution or alkylation at C3 often generates racemic mixtures, necessitating resource-intensive resolution. Additionally, harsh reagents (e.g., lithium aluminum hydride, strong acids/bases) present operational hazards and limit functional group compatibility. Typical yields and limitations are summarized below:
Table 1: Traditional Synthetic Approaches to 3-Phenylpiperidine-4-carboxylic Acid Derivatives
Starting Material | Key Steps | Critical Intermediate | Yield Range | Primary Limitations |
---|---|---|---|---|
1-Benzylpiperidin-4-one | Imine formation → Reduction → Acylation | 4-Anilinopiperidine | 30-45% (3 steps) | Low stereoselectivity at C3 |
Ethyl isonipecotate HCl | N-Alkylation → C3 functionalization | 1-Substituted ethyl piperidine-4-carboxylate | 25-60% | Racemization during electrophilic substitution |
4-Pyridone derivatives | Partial hydrogenation → Carboxylation | 1,2,3,6-Tetrahydropyridine | 40-55% | Over-reduction to piperidine; regiochemistry issues |
Alternative routes exploit pyridine hydrogenation under forcing conditions (e.g., Raney-Ni, high-pressure H₂), but suffer from over-reduction, poor regioselectivity with substituted pyridines, and catalyst poisoning by nitrogen [5]. These methods remain industrially viable for racemic targets but are increasingly supplanted by stereoselective alternatives for chiral pharmaceuticals.
Enantioselective access to the pharmacologically relevant (3S,4S)-3-phenylpiperidine-4-carboxylic acid scaffold leverages chiral catalysts to install contiguous stereocenters. A prominent strategy adapts the organometallic enantiomeric scaffolding approach, where a molybdenum complex with a chiral Tp ligand (Tp = hydridotrispyrazolylborato) coordinates dihydropyridinone derivatives. This complex enforces facial selectivity during nucleophilic addition at C4, establishing the C4 stereocenter. Subsequent dehydration and stereospecific bromination in methanol yields 2,6-dimethoxy intermediates where the molybdenum template dictates the C3 configuration during nucleophile incorporation. Demetalation then delivers the (3S,4S) stereochemistry with high fidelity [2].
Organocatalytic desymmetrization provides a complementary metal-free route. Cyclic meso-imides derived from tartaric acid undergo enantioselective reduction using chiral reducing agents like (R)-BINAL-H (generated from LiAlH₄, (R)-(+)-binaphthol, and ethanol). This achieves >83% enantiomeric excess (ee) for the cis-hydroxylated lactam, which is hydrolyzed to the target (3R,4R) amino acid. Epimerization or alternative imide precursors could theoretically access the (3S,4S) series [3].
Key Advances:
These methodologies address the stereochemical deficiencies of traditional synthesis but require specialized ligands/catalysts and precise reaction control.
Industrial routes prioritize cost-efficiency, scalability, and robust intellectual property (IP) protection, as evidenced in patent literature. A recurring strategy involves late-stage N-alkylation of ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) or ethyl isonipecotate (piperidine-4-carboxylic acid ethyl ester hydrochloride) derivatives. For example, EP0028017A1 discloses the condensation of 3-piperidinone-4-carboxylic esters with hydroxylamine to form oximes, followed by reduction and acylation/alkylation to introduce aryl groups at nitrogen. Hydrolysis then yields the carboxylic acid hydrochloride salt [1].
Fentanyl-derived syntheses offer adaptable templates. The Janssen group’s original method—N-acylation of 4-anilinopiperidine with phenylpropanoyl chloride—is modified using 4-keto-3-phenylpiperidine carboxylates. Catalytic reductive amination or nucleophilic addition installs diverse N-alkyl groups, while ester hydrolysis generates the target acid. US20110053985A1 exemplifies this for N-(phenylalkyl) piperidine-4-carboxamides, where activated esters (e.g., pentafluorophenyl) couple with arylethylamines under mild conditions [10].
Table 2: Industrial Protocols from Patent Literature
Patent/Publication | Core Innovation | Key Intermediate | Scale Advantage | Yield Optimization |
---|---|---|---|---|
EP0028017A1 | Oxime formation from 3-piperidinone carboxylates | 4-Cyano-3-phenylpiperidine | Continuous flow compatible | 78-85% after hydrolysis |
US20110053985A1 | Active ester coupling of nipecotate derivatives | Pentafluorophenyl ester | Room-temperature reaction | 90-95% (coupling step) |
Fentanyl synthesis analogs [7] | Reductive amination of keto esters | Ethyl 4-oxo-3-phenylpiperidine-4-carboxylate | Kilogram-scale hydrogenation | 82% (3 steps) |
Critical IP considerations include bypassing resolution steps via asymmetric catalysis (Section 1.2) and utilizing flow chemistry to enhance throughput and purity [5] [8].
Sustainable synthesis of 3-phenylpiperidine-4-carboxylic acid derivatives focuses on atom economy, renewable catalysts, and benign reaction media. Asymmetric organocatalysis in aqueous systems exemplifies this: Hydrogen-bonding catalysts (e.g., modified cinchona alkaloids) facilitate Michael additions or Mannich reactions in water, enabling enantioenriched piperidine precursors with <0.5 mol% catalyst loading. This avoids toxic metals and organic solvents while maintaining high stereoselectivity [6] [8].
N-Arylation methodologies have evolved toward catalyst recycling and reduced energy input. Copper-catalyzed Ullmann-type couplings now utilize ppm-level catalysts in water or PEG solvents, while photoredox catalysis enables arylation via electron donor-acceptor complexes under visible light. For example, ethyl 4-bromopiperidine-1-carboxylate couples with phenylboronic acids using photocatalytic cycles, achieving 70-92% yield at ambient temperature [5].
Green Metrics Comparison:
Table 3: Green Chemistry Metrics for Sustainable Methods
Method | Catalyst/Solvent | Atom Economy | E-Factor | Energy Input |
---|---|---|---|---|
Organocatalytic "on-water" | Thiourea catalyst/H₂O | 89% | 2.1 | Ambient temperature |
Photocatalytic N-Arylation | Ir(ppy)₃/acetonitrile-water | 85% | 3.8 | Visible light (LED) |
Electrochemical Decarboxylation | Undivided cell/MeCN | 95% | 1.5 | 10 mA constant current |
Biocatalytic Ring Formation | Immobilized transaminase/buffer | 92% | 1.2 | 30-37°C |
These approaches align with pharmaceutical industry demands for reduced environmental impact while maintaining synthetic efficiency [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1